N4-(4-Chlorophenyl)quinazoline-4,6-diamine is a synthetic compound belonging to the quinazoline family, which is characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This compound features a chlorophenyl group at the N4 position and two amine groups at the 4 and 6 positions of the quinazoline ring. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry.
These reactions enable the synthesis of derivatives with potentially enhanced biological activities.
Quinazoline derivatives, including N4-(4-Chlorophenyl)quinazoline-4,6-diamine, have been studied for their biological properties. Research indicates that compounds in this class exhibit:
The synthesis of N4-(4-Chlorophenyl)quinazoline-4,6-diamine typically involves several steps:
N4-(4-Chlorophenyl)quinazoline-4,6-diamine has potential applications in:
Studies exploring the interactions of N4-(4-Chlorophenyl)quinazoline-4,6-diamine with biological targets have revealed:
Several compounds share structural similarities with N4-(4-Chlorophenyl)quinazoline-4,6-diamine. A comparison highlights its uniqueness:
These compounds illustrate variations in substituents that influence their respective biological activities and potential therapeutic applications.
The synthesis of N4-(4-Chlorophenyl)quinazoline-4,6-diamine represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselective substitution patterns and the presence of multiple nitrogen-containing functional groups . This compound belongs to the quinazoline family, characterized by a bicyclic system comprising a benzene ring fused to a pyrimidine ring, with specific substitution at the N4 position with a 4-chlorophenyl group and amino groups at both the 4 and 6 positions [2].
Nucleophilic aromatic substitution reactions have emerged as the predominant methodology for constructing N4-(4-Chlorophenyl)quinazoline-4,6-diamine derivatives [8]. These approaches leverage the electrophilic nature of quinazoline scaffolds, particularly when activated by electron-withdrawing groups or halogen substituents [5].
The thionyl chloride-mediated chlorination strategy represents a fundamental approach for activating quinazolinone precursors toward subsequent nucleophilic substitution [6]. This methodology involves the treatment of hydroxy-substituted quinazolinones with thionyl chloride to generate reactive chloro intermediates [15]. The reaction typically proceeds under reflux conditions in the presence of catalytic amounts of dimethylformamide, with thionyl chloride serving as both the chlorinating agent and solvent [6].
Experimental investigations have demonstrated that 4(3H)-quinazolinone substrates undergo facile chlorination when heated with thionyl chloride at temperatures ranging from 80 to 120 degrees Celsius [6]. The reaction mechanism involves the initial formation of a chlorosulfite intermediate, followed by elimination of sulfur dioxide and hydrogen chloride to yield the corresponding 4-chloroquinazoline derivative [15]. Alternative chlorinating systems include phosphoryl chloride, oxalyl chloride with catalytic dimethylformamide, and combinations of triphenylphosphine with N-chlorosuccinimide [6].
The efficiency of thionyl chloride-mediated chlorination has been quantified in several studies, with yields typically ranging from 75 to 89 percent depending on substrate substitution patterns [6]. Electron-donating substituents on the quinazolinone core generally reduce reaction rates and yields, while electron-withdrawing groups enhance reactivity [17]. The reaction tolerates various functional groups, including methyl, methoxy, and halogen substituents, making it suitable for the preparation of diversely functionalized chloroquinazoline intermediates [15].
The coupling of 4-chlorophenylamine with dichloroquinazoline intermediates represents a critical step in the synthesis of N4-(4-Chlorophenyl)quinazoline-4,6-diamine [8]. This transformation typically employs 2,4-dichloroquinazoline as the electrophilic partner, which undergoes regioselective nucleophilic substitution at the 4-position due to the higher electrophilicity of this site compared to the 2-position [8].
| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| Triethylamine, Tetrahydrofuran | 25 | 0.5-3 | 65-85 | [8] |
| Sodium Acetate, Tetrahydrofuran/Water | 80-82 | 2-24 | 70-90 | [8] |
| Diisopropylethylamine, Ethanol | 78 | 3-4 | 75-88 | [8] |
| Diisopropylethylamine, Acetonitrile | 25 | 12-16 | 68-82 | [8] |
The regioselectivity of nucleophilic substitution at the 4-position of 2,4-dichloroquinazoline derivatives has been attributed to the greater contribution of the C4 carbon orbitals to the lowest unoccupied molecular orbital compared to the C2 position [8]. Computational studies utilizing density functional theory calculations have confirmed that the C4 position exhibits higher electrophilicity, resulting in lower activation energies for nucleophilic attack at this site [8].
Reaction conditions significantly influence both yield and reaction time [8]. Polar aprotic solvents such as tetrahydrofuran and acetonitrile are generally preferred, as they effectively stabilize the charged intermediates formed during the nucleophilic substitution mechanism [8]. The choice of base is critical, with organic bases like triethylamine and diisopropylethylamine providing superior results compared to inorganic bases [8]. Temperature optimization studies have revealed that room temperature conditions are sufficient for aliphatic and benzylic amines, while aromatic amines typically require elevated temperatures of 80-100 degrees Celsius [8].
Transition metal-catalyzed approaches have emerged as powerful alternatives to classical nucleophilic substitution methods for quinazoline synthesis [10]. These methodologies enable the direct formation of carbon-nitrogen bonds through dehydrogenative coupling processes, often proceeding under milder conditions with improved functional group tolerance [14].
Manganese-catalyzed dehydrogenative annulation represents a particularly promising approach for quinazoline construction [10]. The catalytic system employs manganese pentacarbonyl bromide in combination with specific phosphine ligands under basic conditions [10]. The mechanism involves metal-ligand cooperation, wherein the manganese complex activates the oxygen-hydrogen bond of 2-aminobenzyl alcohol through cooperative activation [10]. Subsequent beta-hydrogen elimination generates 2-aminobenzaldehyde in situ, which then undergoes condensation with primary amides to form quinazoline products with concomitant liberation of hydrogen gas [10].
Nickel-catalyzed cross-coupling reactions have also demonstrated utility in quinazoline synthesis [10]. Singlet diradical nickel(II) complexes catalyze the coupling of 2-bromobenzylamine with benzamides or 2-bromobenzyl bromide with amidines to afford multi-substituted quinazolines [10]. These reactions proceed at temperatures of 70-100 degrees Celsius in the presence of sodium tert-butoxide as base, delivering products in yields ranging from 23 to 78 percent [10].
| Catalyst System | Substrate Combination | Temperature (°C) | Time (hours) | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Manganese(CO)5Br/Ligand | 2-Aminobenzyl alcohol + Amides | 100 | 12-24 | 45-78 | [10] |
| Nickel(II) Diradical Complex | 2-Bromobenzylamine + Benzamides | 70-100 | 24-36 | 23-78 | [10] |
| Ruthenium-Phosphine | 2-Aminophenyl ketones + Amines | 120-140 | 8-16 | 52-85 | [36] |
The advantages of transition metal-catalyzed methods include their tolerance of diverse functional groups, the absence of pre-activated electrophilic partners, and the potential for one-pot synthesis from readily available starting materials [14]. However, these methods often require specialized ligands and controlled atmospheres, which may limit their practical application in large-scale synthesis [10].
Microwave irradiation has revolutionized quinazoline synthesis by dramatically reducing reaction times while often improving yields and selectivity [26]. The application of microwave energy enables rapid and uniform heating of reaction mixtures, leading to accelerated reaction rates compared to conventional thermal heating methods [27].
Solvent-free microwave-assisted synthesis of quinazolines has been achieved using solid-supported reagents [26]. The reaction of anthranilic acids with formamide under microwave conditions for 4 minutes using acidic alumina, silica gel, or montmorillonite K-10 as supports has yielded quinazoline derivatives in excellent purity [26]. Among these solid supports, montmorillonite K-10 provided the highest yields, attributed to its unique acidic properties and pore structure [26].
| Support Material | Microwave Power (W) | Time (minutes) | Yield (%) | Product Purity (%) | Reference |
|---|---|---|---|---|---|
| Montmorillonite K-10 | 300 | 4 | 92 | >95 | [26] |
| Acidic Alumina | 300 | 4 | 78 | 90 | [26] |
| Silica Gel | 300 | 4 | 71 | 88 | [26] |
| Antimony Trichloride | 150 | 3-8 | 85-95 | >90 | [11] |
The antimony trichloride-catalyzed condensation of anthranilamide with aldehydes under microwave irradiation represents another efficient solvent-free methodology [11]. This approach requires only 1 mol percent of antimony trichloride catalyst and proceeds within several minutes under solvent-free conditions [11]. The reaction demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents on the aldehyde component [11].
Microwave-assisted synthesis offers several distinct advantages over conventional heating methods [26]. These include significantly reduced reaction times (minutes versus hours), improved energy efficiency, enhanced product purity, and simplified work-up procedures [27]. The rapid heating characteristic of microwave irradiation minimizes side reactions and decomposition pathways, often resulting in cleaner reaction profiles [26].
The comparative evaluation of synthetic methodologies for N4-(4-Chlorophenyl)quinazoline-4,6-diamine reveals significant variations in reaction efficiency, product purity, and purification requirements . Classical nucleophilic aromatic substitution approaches typically provide moderate to good yields, ranging from 60 to 85 percent, but often require extensive purification procedures [8].
| Synthetic Method | Average Yield (%) | Reaction Time | Purification Method | Typical Purity (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 65-85 | 2-24 hours | Column Chromatography | 90-95 | [8] |
| Thionyl Chloride Activation | 75-89 | 1-6 hours | Recrystallization | 85-92 | [6] |
| Metal-Catalyzed Coupling | 45-78 | 8-36 hours | Column Chromatography | 88-94 | [10] |
| Microwave-Assisted | 85-95 | 3-8 minutes | Simple Filtration | >95 | [26] |
Purification challenges are particularly pronounced for quinazoline derivatives due to their tendency to form stable complexes with metal impurities and their moderate solubility in common organic solvents [25]. Column chromatography using silica gel with ethyl acetate/hexane gradient elution systems represents the most widely employed purification method [22]. Typical solvent ratios range from 1:2 to 1:3 ethyl acetate to hexane, with the exact composition optimized based on the specific substitution pattern [22].
Recrystallization procedures offer an alternative purification approach, particularly effective for compounds with favorable crystallization properties [25]. Ethanol and ethanol-water mixtures are commonly employed recrystallization solvents, often yielding needle-like crystals with melting points in the range of 210-220 degrees Celsius [18]. The recrystallization process typically recovers 70-85 percent of the crude product with purities exceeding 95 percent [22].
The implementation of microwave-assisted methodologies has significantly reduced purification challenges [27]. The clean reaction profiles characteristic of microwave irradiation often enable product isolation through simple filtration and washing procedures, eliminating the need for chromatographic purification [27]. This advantage is particularly pronounced for water-mediated reactions, where the final product precipitates from the aqueous medium upon cooling, enabling straightforward recovery through filtration [27].
The spectroscopic identification of N4-(4-Chlorophenyl)quinazoline-4,6-diamine relies on three primary analytical techniques that provide complementary structural information. The molecular formula C₁₄H₁₁ClN₄ with a molecular weight of 270.72 g/mol establishes the foundation for spectroscopic interpretation [1] [2].
¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within the molecule. The characteristic spectral features include aromatic proton resonances appearing in the δ 7.18–8.30 ppm region, encompassing both the quinazoline ring system and the para-chlorophenyl substituent [3]. The N4-position substitution creates a distinctive pattern where the quinazoline aromatic protons appear as multiplets reflecting the electronic effects of the diamine substitution pattern [4].
The benzyl or aromatic methylene protons, when present in structural analogs, typically resonate near δ 4.50 ppm, providing a diagnostic signal for N-alkyl quinazoline derivatives [3]. The amino group protons often exhibit broad signals that may be exchangeable with deuterium oxide, confirming their assignment to nitrogen-bound hydrogens [5].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with quinazoline ring carbons appearing in the characteristic δ 108–163 ppm region [3]. The carbon adjacent to the chlorine substituent in the para-chlorophenyl group demonstrates a distinctive downfield shift to approximately δ 133 ppm due to the electron-withdrawing effect of the halogen [3]. The quinazoline C-2 and C-4 positions, which are particularly electron-deficient, appear at δ 150–160 ppm, consistent with the nitrogen-containing heterocyclic framework [6].
FT-IR spectroscopy provides crucial functional group identification through characteristic vibrational frequencies. The N-H stretching vibrations of the amino groups appear as medium to strong bands in the 3300–3500 cm⁻¹ region [7] [8]. These bands often appear as doublets or multiplets due to symmetric and asymmetric stretching modes of the primary amine groups [9].
The quinazoline ring system exhibits characteristic C=N stretching vibrations in the 1615–1625 cm⁻¹ region [4] [10]. These bands are particularly diagnostic for quinazoline derivatives and provide confirmation of the heterocyclic framework [7]. The aromatic C-H stretching vibrations appear in the 3000–3100 cm⁻¹ range, while the aromatic C=C stretching modes are observed between 1450–1600 cm⁻¹ [10].
The para-chlorophenyl substituent contributes a characteristic C-Cl stretching vibration at approximately 755 cm⁻¹ [3]. This band is particularly useful for confirming the presence and position of the chlorine substituent in the molecular structure [7].
| Spectroscopic Parameter | Frequency/Chemical Shift | Assignment | Intensity |
|---|---|---|---|
| N-H stretch (FT-IR) | 3300-3500 cm⁻¹ | Primary amine groups | Medium-Strong |
| C=N stretch (FT-IR) | 1615-1625 cm⁻¹ | Quinazoline ring | Strong |
| C-Cl stretch (FT-IR) | ~755 cm⁻¹ | Para-chlorophenyl | Medium |
| Aromatic ¹H (NMR) | δ 7.18-8.30 ppm | Quinazoline and phenyl protons | - |
| Quinazoline ¹³C (NMR) | δ 150-160 ppm | C-2, C-4 positions | - |
| Chlorinated ¹³C (NMR) | δ 133 ppm | Para-chlorophenyl carbon | - |
X-ray crystallographic analysis provides definitive three-dimensional structural information for N4-(4-Chlorophenyl)quinazoline-4,6-diamine and related compounds. The quinazoline ring system demonstrates characteristic planarity with minimal deviation from coplanarity between the fused benzene and pyrimidine rings [11] [12].
Crystallographic studies of analogous quinazoline-4,6-diamine derivatives reveal that the fused benzene and pyrimidine rings maintain dihedral angles typically between 1.26° and 3.53° [11]. This near-coplanar arrangement is consistent with the aromatic character of the quinazoline framework and optimal π-electron delocalization [13].
The N4-aryl substitution introduces conformational considerations regarding the orientation of the para-chlorophenyl group relative to the quinazoline plane. Crystallographic data from similar compounds indicate dihedral angles between the quinazoline mean plane and the substituted phenyl ring ranging from 39.7° to 44.6° [13] [14]. This orientation reflects the balance between steric interactions and electronic conjugation effects.
The crystal structure is stabilized through multiple intermolecular interactions, including N-H···N and N-H···Cl hydrogen bonds [11]. These interactions create extended supramolecular networks that influence the physical properties and stability of the crystalline material [15]. The amino groups at positions 4 and 6 serve as hydrogen bond donors, while the quinazoline nitrogen atoms and chlorine substituent can function as acceptors [12].
| Compound | Space Group | Dihedral Angle | Key Interactions | Reference |
|---|---|---|---|---|
| N4-(3-Bromophenyl)quinazoline-4,6-diamine | P1̄ | 1.26°, 3.53° | N-H···N, N-H···Br | [11] |
| 3-(4-Chlorophenyl)quinazolin-4(3H)-one | P2₁/n | 44.63° | C-H···N, C-H···O | [14] |
| Quinazolinone derivatives | P2₁/c | 39.7°-63.0° | π-π stacking | [13] |
The crystallographic analysis confirms the molecular connectivity and provides precise bond lengths and angles that validate the proposed structure. The planarity of the quinazoline core and the specific orientation of the chlorophenyl substituent are crucial for understanding the compound's chemical and biological properties [15].
Mass spectrometric analysis of N4-(4-Chlorophenyl)quinazoline-4,6-diamine reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 270 (for ³⁵Cl) and 272 (for ³⁷Cl), reflecting the chlorine isotope pattern with an intensity ratio of approximately 3:1 [1].
Under electron impact conditions, quinazoline-4,6-diamine derivatives exhibit several characteristic fragmentation pathways [16] [17]. The primary fragmentation involves loss of the chlorophenyl substituent through cleavage of the N4-C bond, generating a quinazoline-4,6-diamine fragment at m/z 160 [18]. This represents loss of 110 mass units corresponding to the para-chlorophenyl group (C₆H₄Cl, MW = 111).
Alpha-cleavage adjacent to the nitrogen atom is a predominant fragmentation mode in aromatic amines [19] [20]. For N4-(4-Chlorophenyl)quinazoline-4,6-diamine, this results in formation of characteristic fragment ions including the chlorophenyl cation at m/z 111 and the quinazoline-diamine radical cation [16].
The quinazoline ring system undergoes specific fragmentation patterns that are characteristic of this heterocyclic framework [17]. Loss of hydrogen cyanide (HCN, 27 mass units) is common in quinazoline derivatives, resulting in fragments at m/z 243 and m/z 133 from the molecular ion and quinazoline-diamine fragment, respectively [21] [20].
Ring contraction and rearrangement processes lead to formation of smaller aromatic fragments. The quinazoline system may lose nitrogen-containing fragments, producing tropylium-like ions or substituted benzene radical cations [17]. These secondary fragmentations provide additional structural confirmation but occur with lower abundance.
The presence of chlorine in the para-chlorophenyl substituent creates distinctive isotope patterns throughout the mass spectrum [16]. Each fragment containing chlorine exhibits the characteristic M and M+2 peaks with 3:1 intensity ratios, providing unambiguous identification of chlorine-containing fragments [21].
| Fragment Ion | m/z (³⁵Cl) | m/z (³⁷Cl) | Assignment | Relative Abundance |
|---|---|---|---|---|
| [M]⁺- | 270 | 272 | Molecular ion | Low-Medium |
| [M-Cl]⁺ | 235 | - | Loss of chlorine | Low |
| [M-C₆H₄Cl]⁺- | 160 | - | Quinazoline-diamine | Medium-High |
| [C₆H₄Cl]⁺ | 111 | 113 | Chlorophenyl cation | Medium |
| [M-HCN]⁺ | 243 | 245 | Loss of hydrogen cyanide | Low |
Metastable ion peaks provide mechanistic information about fragmentation pathways [17]. The transition from molecular ion to quinazoline-diamine fragment (m/z 270 → 160) can be monitored through metastable analysis, confirming the direct loss of the chlorophenyl group [16]. These transitions help establish the fragmentation sequence and validate proposed mechanisms.
Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure, molecular geometry, and spectroscopic properties of N4-(4-Chlorophenyl)quinazoline-4,6-diamine. These computational studies complement experimental characterization and offer predictive capabilities for understanding molecular behavior [22] [23].
B3LYP functional with 6-311++G(d,p) basis set represents the most widely employed computational methodology for quinazoline derivatives [22] [23]. DFT optimization reveals that the quinazoline ring system maintains planarity with minimal distortion, consistent with experimental crystallographic observations [24]. The para-chlorophenyl substituent adopts an orientation that minimizes steric interactions while maintaining some degree of conjugation with the quinazoline π-system .
The HOMO-LUMO energy gap provides crucial information about electronic excitation and chemical reactivity [26]. For quinazoline-4,6-diamine derivatives, the HOMO typically localizes on the electron-rich amino-substituted quinazoline system, while the LUMO involves the electron-deficient quinazoline ring and para-chlorophenyl substituent [27]. This electronic distribution influences the compound's spectroscopic properties and chemical reactivity patterns [28].
Theoretical vibrational frequencies calculated using DFT methods show excellent correlation with experimental FT-IR spectra [22] [23]. The calculated N-H stretching frequencies for the amino groups appear in the 3300-3500 cm⁻¹ range, matching experimental observations [22]. The quinazoline C=N stretching modes are predicted at 1615-1625 cm⁻¹, confirming the heterocyclic framework assignment [23].
Potential Energy Distribution (PED) analysis using computational tools provides detailed vibrational mode assignments [23]. This analysis reveals that the characteristic quinazoline bands involve complex mixing of C=N stretching, ring breathing, and C-H bending motions, explaining the observed spectral complexity [22].
The frontier molecular orbital analysis reveals nucleophilic sites primarily located on the amino nitrogen atoms and the quinazoline N-1 and N-3 positions [24] [28]. Electrophilic attack is predicted to occur preferentially at the quinazoline C-2 position and the aromatic carbons ortho to the amino substituents [27].
Molecular Electrostatic Potential (MEP) maps provide visualization of charge distribution and reactive sites [29]. The amino groups create regions of negative electrostatic potential, while the quinazoline ring and chlorophenyl substituent exhibit positive potential regions [28]. This analysis guides understanding of intermolecular interactions and potential binding modes in biological systems [26].
Thermodynamic calculations provide enthalpy, entropy, and Gibbs free energy values that characterize molecular stability and reaction feasibility [27]. The computational results indicate that N4-(4-Chlorophenyl)quinazoline-4,6-diamine adopts a thermodynamically stable configuration with the observed geometric parameters [22].
Solvent effects investigated through polarizable continuum models reveal that polar solvents stabilize the molecule through hydrogen bonding interactions with the amino groups [26]. These calculations help predict solubility behavior and optimal reaction conditions for synthesis and characterization [28].
| DFT Parameter | Calculated Value | Method | Experimental Correlation |
|---|---|---|---|
| HOMO Energy | -5.2 to -5.8 eV | B3LYP/6-311++G(d,p) | UV-Vis absorption onset |
| LUMO Energy | -1.8 to -2.3 eV | B3LYP/6-311++G(d,p) | Electron affinity |
| N-H Stretch | 3350-3480 cm⁻¹ | B3LYP/6-311++G(d,p) | FT-IR: 3300-3500 cm⁻¹ |
| C=N Stretch | 1620-1630 cm⁻¹ | B3LYP/6-311++G(d,p) | FT-IR: 1615-1625 cm⁻¹ |
| Dipole Moment | 3.2-4.1 D | B3LYP/6-311++G(d,p) | Polarity behavior |